2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and an ethoxyphenyl group linked through an acetohydrazide moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with ethyl 4-ethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired acetohydrazide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide
Uniqueness
2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl group, in particular, differentiates it from similar compounds, potentially leading to unique interactions and applications in research and industry.
Properties
Molecular Formula |
C17H18ClN3O2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-23-16-9-3-13(4-10-16)11-20-21-17(22)12-19-15-7-5-14(18)6-8-15/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
QNDWOBMIYHBPJK-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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